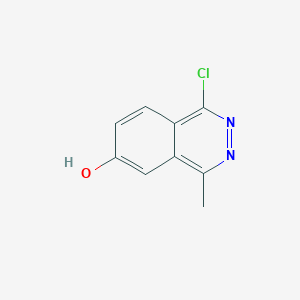

1-Chloro-6-hydroxy-4-methylphthalazine

Description

1-Chloro-6-hydroxy-4-methylphthalazine (C${10}$H${8}$ClN$_{2}$O) is a substituted phthalazine derivative characterized by chlorine at position 1, a hydroxyl group at position 6, and a methyl group at position 2. Phthalazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science. The hydroxyl and chlorine substituents confer unique reactivity, enabling participation in hydrogen bonding, nucleophilic substitution, and metal coordination. For example, 4-benzyl-1-chlorophthalazine (a structural analog) is used as a precursor for disubstituted phthalazines through reactions with amines or sulfonic acids .

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

1-chloro-4-methylphthalazin-6-ol |

InChI |

InChI=1S/C9H7ClN2O/c1-5-8-4-6(13)2-3-7(8)9(10)12-11-5/h2-4,13H,1H3 |

InChI Key |

NVRTZOUAYODFRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=C(N=N1)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The biological and physicochemical properties of phthalazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Physicochemical and Reactivity Differences

- Hydroxyl vs. Methoxy Groups : The hydroxyl group in this compound facilitates hydrogen bonding, improving aqueous solubility compared to the methoxy analog (4-chloro-6-methoxy-1-methylphthalazine). However, methoxy derivatives exhibit greater metabolic stability .

- Chlorine Position : 1,4-Dichloro-6-methylphthalazine’s dual Cl substituents enhance reactivity in nucleophilic aromatic substitution (SNAr), whereas the single Cl in the target compound limits such reactions to position 1 .

- Carboxylic Acid vs. Hydroxyl : 1-Chlorophthalazine-6-carboxylic acid’s COOH group allows for pH-dependent solubility and metal chelation, unlike the hydroxyl group’s moderate acidity (pKa ~10) .

Research Findings and Pharmacological Relevance

- Anticancer Potential: Phthalazine derivatives with hydroxyl and chlorine substituents exhibit topoisomerase inhibition. For instance, 4-(4-chlorobenzyl)phthalazin-1(2H)-one (a related compound) shows cytotoxic activity against leukemia cells .

- Solubility Challenges : Hydroxyl groups improve solubility but may reduce bioavailability due to rapid excretion. Methyl groups mitigate this by increasing lipophilicity, as seen in 4-chloro-6-methoxy-1-methylphthalazine .

- Thermal Stability: Compounds like 6-chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,4,2-benzodithiazine (mp 313–315 °C) demonstrate high thermal stability, a trait shared by the target compound due to aromatic stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.